molecular formula C7H3F2N B1214704 2,3-Difluorobenzonitrile CAS No. 21524-39-0

2,3-Difluorobenzonitrile

Cat. No. B1214704
M. Wt: 139.1 g/mol
InChI Key: GKPHNZYMLJPYJJ-UHFFFAOYSA-N
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Patent
US07563921B2

Procedure details

640.5 g (4.6 mol) of difluorobenzonitrile were dissolved in 3.5 l of methanol and then cooled to 0-5° C. 828.8 g of 30% strength sodium methoxide solution were added dropwise in this temperature range, and the reaction mixture was stirred at room temperature overnight. Then the reaction mixture was added to 20 l of water and the precipitate was filtered off with suction and washed twice with water and twice with heptane. The solid was dried in vacuo at 50° C. Yield: 740 g (99% of theory) of a white solid with a purity of >95% according to GC.
Quantity
640.5 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3]([F:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[CH3:11][O-:12].[Na+].O>CO>[F:10][C:3]1[CH:2]=[CH:9][CH:8]=[C:7]([O:12][CH3:11])[C:4]=1[C:5]#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
640.5 g
Type
reactant
Smiles
FC=1C(=C(C#N)C=CC1)F
Name
Quantity
3.5 L
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
20 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
WASH
Type
WASH
Details
washed twice with water and twice with heptane
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo at 50° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(C#N)C(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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